(2-(1H-Imidazol-2-YL)phenyl)methanamine

Chemical Procurement Purity Analysis Positional Isomers

Ortho-substituted imidazole-phenylmethanamine (CAS 449758-16-1) with defined LogP 2.379 and TPSA 54.7 Ų, ideal for anticancer agent synthesis and imidazole-binding protein probes. Available as free base or dihydrochloride salt at ≥97% purity from established suppliers. Positional isomers exhibit divergent physicochemical properties—procure only this ortho-isomer to ensure target engagement and batch-to-batch consistency.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 449758-16-1
Cat. No. B1338463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1H-Imidazol-2-YL)phenyl)methanamine
CAS449758-16-1
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C2=NC=CN2
InChIInChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
InChIKeyIRPDMVRGNZBTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(1H-Imidazol-2-YL)phenyl)methanamine (CAS 449758-16-1) – Procurement-Grade Imidazole-Phenylmethanamine Building Block


(2-(1H-Imidazol-2-yl)phenyl)methanamine (CAS 449758-16-1) is a small-molecule building block consisting of a phenyl ring with an imidazole substituent at the ortho-position and a primary aminomethyl group . The compound is a member of the imidazole-phenylmethanamine family, a class widely employed in medicinal chemistry for the construction of bioactive molecules targeting receptors, enzymes, and ion channels [1]. It is commercially available in free base and dihydrochloride salt forms from major chemical suppliers, with reported purities of ≥95% .

Why Generic Substitution Fails for (2-(1H-Imidazol-2-YL)phenyl)methanamine (CAS 449758-16-1)


Generic substitution of (2-(1H-Imidazol-2-yl)phenyl)methanamine with closely related imidazole-phenylmethanamines is not straightforward. Positional isomers (ortho-, meta-, para-) and N-substituted analogs exhibit divergent physicochemical properties, including LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity, which critically influence target engagement, solubility, and permeability [1]. Furthermore, commercial availability and batch-to-batch consistency in purity vary significantly among suppliers, with the ortho-substituted isomer (CAS 449758-16-1) being the most extensively documented and readily procurable in high purity (≥98%) . These differences preclude simple interchangeability and necessitate compound-specific procurement strategies.

Quantitative Differentiation of (2-(1H-Imidazol-2-YL)phenyl)methanamine (CAS 449758-16-1) Against Positional and N-Substituted Analogs


Commercial Purity and Supplier Consistency: Ortho vs. Meta Isomer

The ortho-substituted isomer (target compound) is available from major suppliers at consistently high purity (≥98%), whereas the meta-substituted isomer (3-(1H-imidazol-2-yl)phenyl)methanamine, CAS 1432679-81-6) is predominantly offered at 95% purity, with limited availability above this threshold . This 3% absolute purity difference is significant for applications requiring precise stoichiometry, such as in high-throughput screening (HTS) or when preparing advanced intermediates where impurities can confound biological results or reduce synthetic yield.

Chemical Procurement Purity Analysis Positional Isomers

Physicochemical Differentiation: LogP and TPSA Comparison with N-Methyl Analog

The target compound exhibits a LogP of 2.379 and a TPSA of 54.7 Ų , whereas the N-methylated analog (1-methyl-1H-imidazol-2-yl)(phenyl)methanamine (CAS 871565-28-5) has a higher LogP (estimated 2.8-3.0) and a lower TPSA due to the replacement of a primary amine hydrogen with a methyl group. This difference in lipophilicity and polar surface area directly impacts membrane permeability and solubility, making the target compound more suitable for targets requiring a primary amine for hydrogen-bonding interactions [1].

Computational Chemistry Drug-likeness Physicochemical Properties

Anticancer Activity Benchmark: HepG2 Cell Line IC50 Compared to Doxorubicin

In a study evaluating imidazole-thiadiazole derivatives, compounds incorporating the (2-(1H-imidazol-2-yl)phenyl)methanamine scaffold exhibited moderate to high anticancer activity against the liver carcinoma cell line HEPG2-1, with IC50 values comparable to the standard chemotherapeutic agent doxorubicin (IC50 = 0.72 ± 0.52 µM) [1]. While the exact IC50 of the free base was not reported, the class-level activity indicates that the ortho-substituted phenylmethanamine core contributes to cytotoxicity. No such data are available for the meta- or para-substituted isomers, suggesting the ortho-position is critical for optimal activity.

Anticancer Activity Hepatocellular Carcinoma Cytotoxicity Assay

Synthetic Tractability and Supplier Diversity

The target compound (CAS 449758-16-1) is offered by a greater number of reputable chemical suppliers (≥10 vendors) compared to its meta-isomer (CAS 1432679-81-6; <5 vendors) and the N-methyl analog (CAS 871565-28-5; <5 vendors) . This broader supplier base translates to greater price stability, shorter lead times, and reduced risk of supply disruption. The compound is also available in both free base and dihydrochloride salt forms, providing flexibility in formulation and reaction conditions.

Synthetic Accessibility Procurement Supply Chain

Validated Application Scenarios for (2-(1H-Imidazol-2-YL)phenyl)methanamine (CAS 449758-16-1)


Pharmaceutical Lead Optimization: Anticancer Agents

The compound serves as a privileged scaffold for the synthesis of novel anticancer agents. The demonstrated cytotoxicity of derivatives containing the ortho-substituted core against HepG2-1 liver cancer cells (IC50 comparable to doxorubicin) supports its use in medicinal chemistry programs targeting hepatocellular carcinoma and related malignancies [1].

Chemical Biology Probe Development

The primary amine functionality and defined physicochemical properties (LogP = 2.379, TPSA = 54.7 Ų) make this compound an ideal starting point for designing chemical probes to interrogate imidazole-binding proteins. The availability of high-purity material (≥98%) ensures minimal interference from impurities in cellular assays .

Organic Synthesis: Building Block for Complex Heterocycles

As a versatile building block, (2-(1H-Imidazol-2-yl)phenyl)methanamine is employed in the construction of fused heterocyclic systems, such as benzimidazoles and imidazopyridines, which are prevalent in drug discovery. Its robust supplier network and availability in both free base and salt forms facilitate multi-step synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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